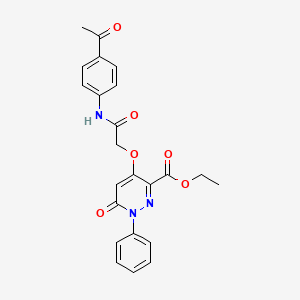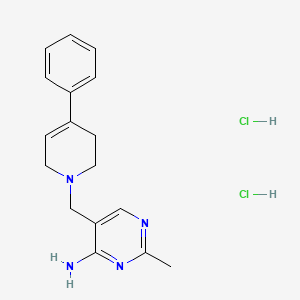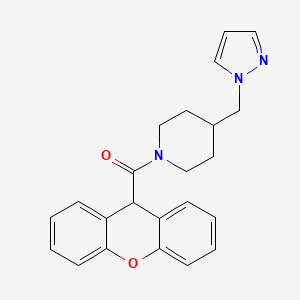
Ethyl 4-(2-((4-acetylphenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, Ethyl 4-(2-((4-acetylphenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate, is a complex organic molecule that appears to be related to various synthesized pyrazole, pyran, and pyridine derivatives. These compounds are often studied for their potential applications in pharmaceuticals and materials science due to their diverse chemical properties and biological activities.
Synthesis Analysis
The synthesis of related compounds often involves multi-component reactions that can include cyclocondensation and acetylation steps. For instance, ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates are synthesized using ultrasound irradiation to achieve high regioselectivity and yields . Similarly, acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate are produced through reactions with acetic anhydride in various solvents . These methods highlight the importance of reaction conditions, such as solvent choice and temperature, in directing the outcome of the synthesis.
Molecular Structure Analysis
The molecular structures of these compounds are often confirmed using techniques like X-ray crystallography, HPLC, FT-IR, NMR, and MS . For example, the crystal structure of ethyl 2,4-dimethyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate was determined to correct a previously proposed structure . These analytical methods are crucial for verifying the identity and purity of the synthesized compounds.
Chemical Reactions Analysis
The reactivity of these compounds can lead to a variety of transformations. For instance, ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates can be converted into multiple derivatives when treated with different nucleophilic reagents . This demonstrates the versatility of these compounds in chemical synthesis, allowing for the generation of diverse molecular architectures.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of functional groups like acetyl, amino, and carboxylate can significantly affect these properties. For example, the acetylation of ethyl 3-amino-1H-pyrazole-4-carboxylate alters its chemical behavior, as seen in the formation of monoacetylated and diacetylated products . These properties are essential for understanding the potential applications of these compounds in various fields.
科学的研究の応用
Synthesis and Characterization of Heterocyclic Compounds
Heterocyclic compounds, including pyridazines, quinazolines, and pyrazoles, have been extensively studied for their potential applications, including antimicrobial activities. For instance, the synthesis of new quinazolines as potential antimicrobial agents emphasizes the relevance of complex heterocyclic synthesis in discovering new therapeutic agents. Similar methodologies may apply to the synthesis of Ethyl 4-(2-((4-acetylphenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate, indicating its potential in medicinal chemistry research (Desai, Shihora, & Moradia, 2007).
Herbicidal and Antiviral Activities
Compounds with pyridazine derivatives have been explored for their herbicidal and antiviral activities. For example, research on novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives demonstrated significant herbicidal activities, suggesting that structurally similar compounds, like the one , could have utility in agricultural chemistry or as antiviral agents (Xu et al., 2008).
Antimicrobial and Biological Activities
The exploration of novel synthetic pathways to create heterocyclic compounds has led to the identification of substances with promising antimicrobial and biological activities. Research into the synthesis and biological activities of pyridazine derivatives, for example, underscores the potential pharmaceutical applications of these compounds in treating microbial infections (Seada, Fawzy, Jahine, El-Megid, & Saad, 1989).
Antioxidant Properties
Compounds derived from pyrimidine, such as certain mercapto- and aminopyrimidine derivatives, have been evaluated for their potential antimicrobial agents, hinting at the broader applicability of nitrogen-containing heterocycles in developing antioxidants and therapeutic agents. This suggests that Ethyl 4-(2-((4-acetylphenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate could also possess antioxidant properties, which could be beneficial in various medical and chemical applications (El-kerdawy, Eisa, El-Emam, Massoud, & Nasr, 1990).
将来の方向性
The future directions for research on this compound could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in various fields such as medicine, pharmacology, and materials science could be explored .
特性
IUPAC Name |
ethyl 4-[2-(4-acetylanilino)-2-oxoethoxy]-6-oxo-1-phenylpyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O6/c1-3-31-23(30)22-19(13-21(29)26(25-22)18-7-5-4-6-8-18)32-14-20(28)24-17-11-9-16(10-12-17)15(2)27/h4-13H,3,14H2,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSIJWPVCLFMKRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=C(C=C2)C(=O)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-((4-acetylphenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(4-Fluorophenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2529309.png)
![{[2-Chloro-4-(2-ethylphenoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2529311.png)

![N~1~-(2-fluorobenzyl)-2-{4-[5-(3-pyridyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2529313.png)
![(Z)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2529314.png)


![N-Ethyl-N-[2-(5-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2529321.png)
![2-(5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2529323.png)


